N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 4-ethylphenyl group at position 1, and a carboxamide moiety linked to a 2,4-difluorobenzyl group. This compound’s structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O/c1-2-15-3-7-19(8-4-15)30-22(16-9-11-26-12-10-16)21(28-29-30)23(31)27-14-17-5-6-18(24)13-20(17)25/h3-13H,2,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICYPBSWDQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and yield. This can include the use of continuous flow reactors to improve reaction efficiency and reduce production time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF-7 | 82.5 |
| A549 | 75.3 |
| HeLa | 68.9 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole ring or substituents on the phenyl groups can significantly alter its biological activity. For example:
- Substituting different halogens on the phenyl rings has been shown to enhance anticancer activity.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. One derivative exhibited a significant increase in potency against ovarian cancer cells compared to the parent compound.
Case Study 2: Antimicrobial Testing
Another research project assessed the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The results indicated that the compound could serve as a lead candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular properties, substituents, and reported bioactivities:
*Note: Molecular formula and weight for the target compound are inferred based on substitution patterns (replacing 4-fluorophenyl in with 4-ethylphenyl).
Key Structural and Functional Insights
Substituent Effects on Bioactivity
- 4-Ethylphenyl vs.
- Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs (e.g., 4d, 4e, 4f) exhibit multi-target activity against Hsp90 and kinases, likely due to enhanced hydrogen-bonding and conformational flexibility . The target compound’s carboxamide group may limit this versatility.
- Heterocyclic Hybrids : Compounds like the oxazole-triazole hybrid () and thiazole-pyrazole hybrid () demonstrate the impact of heterocycle integration on scaffold rigidity and solubility .
Methodological Considerations
- Structural Characterization : Programs like SHELXL () and WinGX () are widely used for refining crystal structures of similar triazole derivatives, ensuring accurate determination of substituent geometries .
- Bioactivity Profiling : Fluorescence-based Hsp90 assays and kinase inhibition tests (e.g., HotSpot platform) are standard for evaluating analogs, though the target compound’s activity remains speculative without experimental validation .
Biological Activity
N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticancer agent, antimicrobial activity, and enzyme inhibition capabilities.
Chemical Structure
The compound features a triazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- IC50 Values: A related triazole derivative demonstrated IC50 values of 2.7 µM against the Eca109 cell line and 1.5 µM against MCF-7 breast cancer cells . This suggests that this compound may exhibit similar or enhanced activity due to structural similarities.
- Mechanism of Action: Studies indicate that triazoles can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazoles are known for their broad-spectrum antimicrobial properties.
Research Insights:
- Inhibition Studies: A series of triazole derivatives were evaluated for their antimicrobial activity against various bacterial and fungal strains. The results indicated significant inhibition rates comparable to established antibiotics .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in cancer progression and other diseases.
Thymidine Phosphorylase (TP) Inhibition:
- Inhibitory Potential: The synthesized triazole derivatives exhibited high inhibitory activity against thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis . Molecular docking studies revealed that these compounds interact with key amino acids in the TP active site, suggesting a mechanism for their inhibitory effects.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related triazole compound on various cell lines. The results showed that treatment led to significant cell cycle arrest at the G1 phase and induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties of triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that several compounds had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Q & A
Q. Q1. What are the optimal synthetic routes for N-[(2,4-difluorophenyl)methyl]-1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by carboxamide coupling. For this compound:
Triazole Core Formation : React 4-ethylphenyl azide with a pyridinyl alkyne under CuSO₄·Na ascorbate catalysis at 60–80°C in DMF/H₂O (3:1) for 12–24 hours .
Carboxamide Coupling : Use EDCI/HOBt-mediated coupling between the triazole-carboxylic acid intermediate and 2,4-difluorobenzylamine in dry dichloromethane (DCM) at 0–25°C .
Optimization Tips :
- Microwave-assisted synthesis (e.g., 100–120°C for 30–60 minutes) reduces reaction time and improves regioselectivity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95% by HPLC).
Q. Q2. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the triazole ring and pyridine moiety. Key signals:
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 464.16 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable via slow evaporation from ethanol) .
Q. Q3. How can researchers screen this compound for preliminary biological activity in cancer models?
Methodological Answer:
- In Vitro Screening :
- Test against NCI-60 cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC₅₀ determination) .
- Compare with control triazole derivatives (e.g., 1-(4-chlorophenyl)-N-cyclohexyl analogs) to assess substituent effects .
- Mechanistic Insight : Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
Q. Q4. What is the hypothesized mechanism of action for this compound’s biological activity?
Methodological Answer: Triazole-carboxamides often target kinases or DNA repair enzymes. For this compound:
- Kinase Inhibition Assay : Screen against EGFR or VEGFR2 kinases using ADP-Glo™ assays .
- Molecular Docking : Model interactions with EGFR’s ATP-binding pocket (PyMOL/AutoDock Vina) to predict binding affinity .
Advanced Research Questions
Q. Q5. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl groups) influence this compound’s structure-activity relationships (SAR)?
Methodological Answer:
Q. Q6. What computational strategies can predict metabolic stability and potential toxicity?
Methodological Answer:
- In Silico Tools :
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. Q7. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Case Example : Discrepancies in IC₅₀ values between MTT and colony formation assays may arise from assay sensitivity.
- Resolution Protocol :
- Replicate experiments with standardized cell densities and incubation times.
- Use orthogonal assays (e.g., ATP-based CellTiter-Glo®) to cross-validate .
Q. Q8. What crystallographic data are available for related triazole-carboxamides, and how can they guide structural modifications?
Methodological Answer:
- Reference Structures :
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CCDC 928301): Dihedral angles between triazole and pyridine rings average 15–25° .
- Design Implications : Planar conformations enhance π-π stacking with target proteins .
Q. Q9. How can metabolic stability be experimentally validated for in vivo studies?
Methodological Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate compound with rat liver microsomes (RLM) and measure parent compound depletion over 60 minutes .
- Metabolite ID : Use LC-QTOF-MS to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. Q10. What experimental designs are recommended for in vivo efficacy and toxicity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
